Vitisin A

Catalog No.
S650406
CAS No.
142449-89-6
M.F
C56H42O12
M. Wt
906.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitisin A

CAS Number

142449-89-6

Product Name

Vitisin A

IUPAC Name

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

Molecular Formula

C56H42O12

Molecular Weight

906.9 g/mol

InChI

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1

InChI Key

XAXVWWYPKOGXSY-HNQUOIGGSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O

Synonyms

Vitisin A; Vitisin A (Vitis coignetiae); 6-[5-[2-[3-(3,5-Dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O

The exact mass of the compound Vitisin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-inflammatory properties

Studies suggest Vitisin A may possess anti-inflammatory properties. A 2023 study published in the Journal of Agricultural and Food Chemistry found that Vitisin A suppressed the differentiation of hematopoietic stem cells (HSCs) into monocytes, leading to reduced inflammation in models of atherosclerosis and ulcerative colitis [].

Potential role in cardiovascular health

Research suggests Vitisin A may play a role in maintaining cardiovascular health. The study mentioned above also found that Vitisin A's ability to suppress monocyte production could potentially benefit cardiovascular health by mitigating inflammation associated with atherosclerosis [].

Formation and stability in wine

Understanding Vitisin A formation and stability in wine is crucial for winemakers. Research suggests reactive oxygen species (ROS) are needed for its synthesis, and compounds like ellagitannins may promote its formation []. Additionally, Vitisin A exhibits better stability compared to other anthocyanins, making it a valuable component for wine quality and color [].

Vitisin A is a naturally occurring pyranoanthocyanin that is primarily found in red wines. It results from the reaction between anthocyanins, particularly malvidin, and compounds such as pyruvic acid or acetaldehyde. This compound is characterized by a pyran ring structure that contributes significantly to the color stability and intensity of wines, enhancing their visual appeal and potentially their market value . Vitisin A exhibits a unique orange-red hue, which is attributed to the extended conjugation of its molecular structure, making it more stable against discoloration compared to unmodified anthocyanins .

Including radical generation and cyclization processes. The first total synthesis was reported using electrochemical methods followed by thermal isomerization, mimicking natural biosynthetic pathways .
  • Acid-Promoted Cyclizations: These reactions enable the rapid formation of Vitisin A from simpler precursors under controlled conditions .
  • Vitisin A exhibits several biological activities that make it of interest in pharmacological research:

    • Anti-Inflammatory Properties: Research indicates that Vitisin A can inhibit lipopolysaccharide-induced nitric oxide production and inducible nitric oxide synthase expression. This effect is mediated through the down-regulation of specific signaling pathways, including extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase pathways .
    • Antioxidant Activity: Like many phenolic compounds, Vitisin A demonstrates antioxidant properties, which may contribute to its potential health benefits when consumed in moderate amounts through red wine.

    The synthesis of Vitisin A can be approached through various methods:

    • Natural Synthesis: In winemaking, Vitisin A forms naturally during fermentation when anthocyanins react with pyruvic acid or acetaldehyde. Control over these precursors can enhance vitisin concentrations in wine .
    • Total Synthesis: Laboratory synthesis involves complex

    Vitisin A has several applications:

    • Wine Industry: Its primary application lies in improving the color stability and aesthetic quality of red wines. The presence of Vitisin A enhances the visual appeal of wines and contributes to their marketability.
    • Pharmaceutical Research: Due to its anti-inflammatory and antioxidant properties, Vitisin A is being studied for potential therapeutic uses in treating inflammatory diseases and oxidative stress-related conditions .

    Research on interaction studies involving Vitisin A primarily focuses on its interactions with other compounds in wine and its biological targets:

    • With Other Wine Compounds: The formation of Vitisin A can be influenced by various wine constituents such as other phenolic compounds, sugars, and organic acids during fermentation and aging processes .
    • Biological Targets: Studies have demonstrated that Vitisin A interacts with cellular signaling pathways involved in inflammation, potentially providing insights into its therapeutic mechanisms .

    Vitisin A belongs to a class of compounds known as pyranoanthocyanins. Here are some similar compounds along with a comparison highlighting their uniqueness:

    Compound NameStructure TypeKey CharacteristicsUnique Features
    Vitisin BPyranoanthocyaninFormed from anthocyanins reacting with acetaldehydeLess stable than Vitisin A; different color properties
    MalvidinAnthocyaninBase compound for vitisin formationMore reactive; less stable color
    PelargonidinAnthocyanidinFound in strawberries; contributes to red colorationDifferent structural backbone; less stable than vitisins

    Vitisin A stands out due to its enhanced stability and significant contribution to color stability in wine compared to other related compounds.

    Vitisin A belongs to the pyranoanthocyanin family, a class of anthocyanin-derived pigments characterized by an additional pyrano ring. These compounds exhibit enhanced stability compared to their anthocyanin precursors due to their unique structural configuration. The formation pathways of Vitisin A involve complex chemical reactions during winemaking, with several factors influencing its production and accumulation.

    Enzymatic Mechanisms of Pyranoanthocyanin Formation in Vitis Species

    Pyranoanthocyanins represent a structurally diverse class of compounds that form through the cycloaddition reaction between anthocyanins and various small molecules. The double pyrylium structure of pyranoanthocyanins makes them inherently more stable than standard anthocyanins, as they possess twice the number of resonant forms, providing enhanced resistance to oxidative degradation. This structural advantage plays a crucial role in the color stability of aged red wines.

    In Vitis vinifera grapes, the primary anthocyanin precursor is malvidin-3-O-glucoside, though other anthocyanins can also participate in Vitisin A formation. Research has shown that enzymatic transformations occur during grape ripening and particularly during post-harvest processing. During chamber-drying of grapes under controlled temperature conditions, significant enzymatic changes occur that promote Vitisin A formation even before fermentation begins.

    The drying process alters grape membrane permeability through lipoxygenase activation (LOX), triggering a switch to anaerobic metabolism and activating alcohol dehydrogenase enzyme (ADH). These enzymatic changes facilitate the formation of various vitisins, including Vitisin A and its acetylated derivatives, in unfermented grape musts. This mechanism represents an important enzymatic pathway distinct from the fermentation-driven formation commonly associated with pyranoanthocyanins.

    Role of Yeast Metabolism in Vitisin A Synthesis During Alcoholic Fermentation

    Yeast metabolism plays a pivotal role in Vitisin A production during alcoholic fermentation. The primary contribution of yeast is the release of pyruvic acid, an essential precursor for Vitisin A formation. Different yeast strains exhibit varying capacities for pyruvic acid production, directly influencing the final concentration of Vitisin A in wine.

    Studies have demonstrated that Saccharomyces pombe strains significantly increase pyruvic acid production during fermentation, consequently enhancing Vitisin A formation. This increased production provides a dual benefit, as it not only promotes Vitisin A synthesis but also reduces urea formation, which is advantageous for wine quality.

    The timing of pyruvic acid release during fermentation is critical. Exocytoplasmic pyruvic acid concentration peaks during the early stages of fermentation (around the fourth day) and diminishes over time as nutrients become scarce. This temporal pattern directly influences the kinetics of Vitisin A formation during winemaking.

    Winemaking processes that increase pyranoanthocyanin precursor concentrations have been shown to enhance Vitisin A levels in finished wines. For instance, selecting yeast strains that produce more acetaldehyde and pyruvate results in higher vitisin concentrations. Conversely, malolactic fermentation (MLF) can deplete acetaldehyde and pyruvate through microbial consumption, making the timing of MLF an important consideration for maximizing Vitisin A production.

    Precursor-Product Relationships: Anthocyanin-Pyruvate Condensation Dynamics

    The formation of Vitisin A primarily involves the reaction between malvidin-3-glucoside (or other anthocyanins) and pyruvic acid. This reaction follows a cycloaddition mechanism, where pyruvic acid interacts with the C4 and C5 positions of the anthocyanin to form an additional pyrano ring structure.

    Recent research has revealed that oxaloacetic acid (OAA) may serve as an alternative precursor for Vitisin A, potentially offering a more reactive pathway compared to pyruvic acid. In model solutions at wine pH (3.5), the addition of OAA to malvidin-3-glucoside results in the formation of Vitisin A, with some OAA chemically converting to pyruvic acid during the reaction.

    The reaction yields for Vitisin A formation vary depending on several factors, including pH and molar ratios. Studies comparing OAA and pyruvic acid as precursors have found that:

    PrecursorMolar Ratio (mv-3-glc:acid)Reaction Yield at pH 1.5Reaction Yield at pH 2.6Reaction Yield at pH 3.5
    OAA1:0.5LowerHigherModerate
    OAA1:1 to 1:100ModerateHighestModerate-High
    Pyruvic Acid1:0.5 to 1:100LowerModerateLower

    These findings indicate that OAA consistently produces higher yields of Vitisin A compared to pyruvic acid across various molar ratios, with optimal yields occurring at pH 2.6. This suggests that OAA may play a significant role in Vitisin A formation during the early stages of winemaking, while pyruvic acid becomes more important during aging.

    Additionally, acylated forms of Vitisin A can form through similar mechanisms. These include 3-acetylvitisin A (formed through interaction between pyruvic acid and malvidin 3-acetylglucoside) and 3-p-coumarylvitisin A (formed through interaction between pyruvic acid and malvidin 3-p-coumarylglucoside). These acylated derivatives contribute to the diverse range of pyranoanthocyanins found in red wines.

    Temporal Patterns of Vitisin A Accumulation During Wine Maturation

    The formation and accumulation of Vitisin A follow distinct temporal patterns during wine production and aging. Unlike many other wine compounds that form primarily during aging, Vitisin A can begin forming during the early stages of wine production, including during fermentation.

    Temperature significantly influences Vitisin A formation kinetics. Research in model wine solutions has shown that lower storage temperatures (10°C and 15°C) favor higher concentrations of Vitisin A compounds, while higher temperatures (20°C and 32°C) accelerate anthocyanin degradation. This temperature effect has important implications for winemaking practices aimed at optimizing Vitisin A formation.

    During wine aging, Vitisin A concentration follows a characteristic pattern:

    • Initial Formation: Vitisin A production begins during alcoholic fermentation, with levels rising during the peak period (days 3-4) when pyruvic acid concentration is highest.

    • Early Aging: During the first 6 months of aging, Vitisin A levels continue to increase, with studies showing rises of 26-54% in wines fermented with high-pyruvic acid-producing yeasts.

    • Extended Aging: Between 6 and 12 months of aging, Vitisin A levels tend to decline gradually (by approximately 2.2-10.2%).

    This temporal profile is influenced by several factors, including the availability of precursors, wine pH, oxygen exposure, and temperature conditions. The time for total vitisin content to reach its peak varies between 3 to 6 months depending on wine style and aging circumstances.

    Malolactic fermentation (MLF) timing also affects Vitisin A accumulation. Since MLF can result in the depletion of pyruvic acid by microbes, delaying MLF has been shown to increase the concentration of vitisins in finished wines. This provides winemakers with a practical intervention point to manipulate Vitisin A levels.

    Vitisin A represents a pivotal member of the pyranoanthocyanin family, characterized by its distinctive molecular architecture that fundamentally alters the stability properties compared to its anthocyanin precursors [1] [2]. The compound exhibits a molecular formula of C56H42O12 with a molecular weight of 906.9 grams per mole, featuring a complex tetracyclic structure that incorporates an additional pyran ring between the carbon-4 and carbon-5 hydroxyl group of the original anthocyanin framework [1] [3].

    The formation of vitisin A occurs through a cycloaddition mechanism involving malvidin-3-glucoside and pyruvic acid under acidic conditions typical of wine environments [3]. Under these acidic conditions, pyruvic acid exists in its enolic form and reacts with malvidin-3-glucoside at the nucleophilic carbon-5 hydroxyl group and the electrophilic carbon-4 position [3]. This cycloaddition step proceeds through the enolic form's double bond to establish the additional pyran ring, followed by dehydration and re-aromatization to yield the malvidin-3-glucoside pyruvic adduct [3].

    The pyran ring formation fundamentally alters the molecular configuration by creating a double pyrylium system that significantly enhances structural stability [4]. This structural modification results in double the number of resonant forms compared to conventional anthocyanins, providing substantially greater resistance to antioxidant degradation [4]. The additional pyran ring creates a saturated carbon-4 position that prevents nucleophilic attack by water molecules, thereby inhibiting hydration reactions that typically occur at higher pH values in simple anthocyanins [4].

    Table 1: Structural Properties of Vitisin A

    PropertyValueReference
    Molecular FormulaC56H42O12 [1]
    Molecular Weight906.9 g/mol [1]
    Hydrogen Bond Donors10 [5]
    Hydrogen Bond Acceptors12 [5]
    Defined Stereocenters6 [5]
    Topological Polar Surface Area221 Ų [5]

    The stereochemical configuration of vitisin A incorporates six defined stereocenters, contributing to its complex three-dimensional structure [5]. The compound demonstrates a topological polar surface area of 221 square angstroms, with ten hydrogen bond donors and twelve hydrogen bond acceptors, reflecting its extensive hydroxylation pattern [5]. This molecular architecture creates a rigid framework that restricts conformational flexibility while maintaining the chromophoric properties essential for color expression [6].

    pH-Dependent Tautomerization Patterns in Aqueous Solutions

    The pH-dependent behavior of vitisin A demonstrates remarkable stability compared to conventional anthocyanins across a broad range of aqueous conditions [7] [8]. Under acidic conditions at pH 1.30, vitisin A exhibits maximum absorbance with a characteristic wavelength maximum at approximately 498 nanometers, representing a hypsochromic shift compared to its malvidin-3-glucoside precursor [7] [6]. This blue shift in the absorption spectrum occurs despite the extended conjugation system, attributed to the balancing effect between the newly formed pyran ring and the B-ring contribution [3].

    As pH values increase from acidic to neutral conditions, vitisin A maintains significantly more stable absorbance values compared to conventional anthocyanins [7]. At pH 5.65, the compound retains approximately 38.8% of its maximum absorbance value, demonstrating superior color retention compared to malvidin-3-glucoside which undergoes substantial color loss under similar conditions [7]. The enhanced pH stability stems from the pyran ring's ability to prevent hydration to form colorless carbinol pseudobases, a major degradation pathway for conventional anthocyanins [2].

    The tautomerization patterns of vitisin A involve five distinct molecular forms that have been characterized through nuclear magnetic resonance spectroscopy [6]. These forms include the flavylium cation, quinonoidal base, chalcone form, and two carbinol pseudobases [6]. The equilibrium between these tautomeric forms varies significantly with pH, but the overall system demonstrates enhanced stability due to the protective effect of the pyran ring structure [6].

    Table 2: pH-Dependent Spectral Properties of Vitisin A

    pH ValueAbsorbance Maximum (nm)Relative Absorbance (%)Dominant Form
    1.30498100.0Flavylium cation [7]
    2.3550095.2Flavylium cation [7]
    3.4150285.7Mixed forms [7]
    5.6551038.8Quinonoidal base [7]
    6.9057825.1Quinonoidal dianion [7]

    At pH 6.9, vitisin A undergoes a significant bathochromic shift with absorption maximum at 578 nanometers, corresponding to the formation of the purple quinonoidal dianion [7]. This structural transition represents a fundamental change in the electronic configuration while maintaining considerably more stability than would be observed with conventional anthocyanins under equivalent conditions [7]. The methylpyranoanthocyanin derivatives of vitisin A demonstrate even greater pH stability, with the ability to maintain color expression across pH ranges from orange to blue-violet as pH increases [4].

    Comparative Stability Profiles Against Sulfur Dioxide and Thermal Degradation

    Vitisin A exhibits exceptional resistance to sulfur dioxide bleaching, a property that distinguishes it markedly from conventional anthocyanins [2] [9]. The mechanism underlying this resistance involves the saturation of the carbon-4 position within the pyran ring, which prevents the addition of bisulfite ions that would normally form colorless flavene sulfonate compounds [2]. This structural protection effectively blocks the nucleophilic attack by sulfur dioxide that readily occurs with simple anthocyanins [10].

    Experimental studies demonstrate that pyranoanthocyanin-flavanol compounds, including vitisin A derivatives, remain entirely resistant to bleaching by sulfur dioxide treatment [9]. This resistance contrasts sharply with conventional anthocyanins, which undergo rapid and extensive bleaching when exposed to sulfur dioxide under identical conditions [10]. The sulfite decoloration mechanism in conventional anthocyanins involves the formation of colorless chromen-2-sulfonic acid compounds through reaction with bisulfite ions, a pathway that is blocked in vitisin A due to its protected carbon-4 position [10].

    The thermal degradation profile of vitisin A reveals enhanced stability compared to its anthocyanin precursors, although thermal stress remains a significant factor affecting compound integrity [11] [12]. Studies conducted at various storage temperatures demonstrate that vitisin A formation and degradation follow first-order kinetics, with optimal formation occurring at lower temperatures between 10 and 15 degrees Celsius [11] [12]. At these moderate temperatures, the highest concentrations of vitisin A compounds are achieved, while elevated temperatures above 32 degrees Celsius promote more rapid degradation processes [11].

    Table 3: Thermal Stability Data for Vitisin A

    Temperature (°C)Formation RateDegradation RateHalf-life (days)Color Stability
    10OptimalMinimal>200Excellent [11] [12]
    15HighLow180Very Good [11] [12]
    20ModerateModerate120Good [11] [12]
    32LowHigh31Poor [11] [12]

    The activation energy for vitisin A degradation has been determined to be consistent with other anthocyanin derivatives, indicating similar temperature dependence despite the enhanced overall stability [11]. During thermal treatment, vitisin A demonstrates absorbance half-lives approximately 2.1 to 8.6 times greater than cyanidin-3-glucoside, with 15 to 52% of the original pigment remaining after 12 hours of heating at 90 degrees Celsius and pH 3.0 [13]. The degradation products formed during thermal stress include protocatechuic acid, suggesting similar mechanistic pathways to other flavonoid compounds despite the protective pyran ring structure [13].

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    Last modified: 02-18-2024

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